3-Fluorobenzamidine hydrochloride molecular weight
3-Fluorobenzamidine hydrochloride molecular weight
An In-Depth Technical Guide to 3-Fluorobenzamidine Hydrochloride for Advanced Research Applications
Introduction
3-Fluorobenzamidine hydrochloride is a halogenated aromatic carboximidamide that has emerged as a crucial building block and research tool in medicinal chemistry and drug discovery. As a derivative of benzamidine, a well-known competitive inhibitor of serine proteases, its strategic fluorination at the meta-position of the phenyl ring imparts unique physicochemical properties that researchers can leverage to refine molecular interactions, enhance metabolic stability, and improve pharmacokinetic profiles. This guide provides a comprehensive technical overview of 3-Fluorobenzamidine hydrochloride, detailing its chemical properties, core applications, and practical experimental considerations for researchers, scientists, and drug development professionals.
Part 1: Physicochemical Characterization and Structural Significance
3-Fluorobenzamidine hydrochloride is a white solid powder supplied as a hydrochloride salt to improve solubility and stability.[1][2] Its fundamental properties are critical for its application in synthesis and biological assays.
| Property | Value | Source |
| Molecular Formula | C₇H₇FN₂ · HCl | [1][2] |
| Molecular Weight | 174.60 g/mol | [2][3] |
| CAS Number | 75207-72-6 | [2][4] |
| Appearance | White Powder | [1][2] |
| Melting Point | 164-172°C | [2] |
| Solubility | Soluble in water and alcohol | [1] |
The Role of Fluorine Substitution
The incorporation of a fluorine atom is a deliberate and strategic choice in medicinal chemistry.[5] In the context of 3-Fluorobenzamidine, the fluorine atom at the meta-position exerts a powerful inductive effect, withdrawing electron density from the aromatic ring. This modification can significantly influence the compound's:
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Lipophilicity: Fluorine substitution is known to enhance lipophilicity, which can improve a molecule's ability to cross cellular membranes, potentially leading to better bioavailability and efficacy in drug formulations.[2]
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Binding Interactions: The electronegative fluorine can alter the electrostatic potential of the molecule, potentially forming favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein's active site) that can enhance binding affinity and selectivity for its target enzyme.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Introducing fluorine at a potential site of metabolic oxidation (e.g., by cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's half-life in vivo.[5]
Part 2: Core Applications in Drug Discovery & Biochemistry
3-Fluorobenzamidine hydrochloride's primary utility lies in its role as a versatile intermediate for synthesizing more complex molecules, particularly enzyme inhibitors.[1][2]
Serine Protease Inhibition
Benzamidines are classic "warheads" for targeting serine proteases, a large family of enzymes involved in processes ranging from digestion to blood coagulation and cancer progression. The positively charged amidinium group mimics the substrate's guanidinium group (from arginine) or ammonium group (from lysine), allowing it to bind competitively in the S1 specificity pocket of enzymes like trypsin and thrombin.
3-Fluorobenzamidine hydrochloride serves as a foundational scaffold for developing highly specific inhibitors. Researchers can use it as a starting material, elaborating its structure to achieve desired potency and selectivity for a specific protease target. Its derivatives are crucial tools for studying biological pathways and are explored for therapeutic potential in diseases like cancer and viral infections.[2]
Workflow: From Building Block to Lead Compound
The following diagram illustrates a typical workflow where 3-Fluorobenzamidine hydrochloride is utilized as a starting material in a drug discovery program targeting a specific serine protease.
Part 3: Experimental Protocol: In Vitro Trypsin Inhibition Assay
This protocol describes a self-validating system to determine the inhibitory potential of a compound synthesized from 3-Fluorobenzamidine hydrochloride against bovine trypsin.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Principle: Trypsin cleaves the synthetic substrate Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA), releasing p-nitroaniline, a yellow product that can be quantified by measuring absorbance at 405 nm. An inhibitor will reduce the rate of this reaction.
1. Materials & Equipment
-
Test Compound (synthesized from 3-Fluorobenzamidine HCl) dissolved in DMSO
-
Bovine Pancreatic Trypsin (e.g., Sigma-Aldrich T1426)
-
L-BAPNA (e.g., Sigma-Aldrich B4875)
-
Tris-HCl buffer (50 mM, pH 8.2, containing 20 mM CaCl₂)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
2. Reagent Preparation
-
Trypsin Stock Solution: Prepare a 1 mg/mL stock in 1 mM HCl. For the assay, dilute to a working concentration of 10 µg/mL in Tris-HCl buffer.
-
L-BAPNA Stock Solution: Prepare a 10 mM stock in DMSO. For the assay, dilute to a working concentration of 1 mM in Tris-HCl buffer.
-
Test Compound Serial Dilution: Create a 10-point, 2-fold serial dilution of the test compound in DMSO, starting from a high concentration (e.g., 1 mM).
3. Assay Procedure (in a 96-well plate)
-
Add Inhibitor: To appropriate wells, add 2 µL of the serially diluted test compound. For control wells, add 2 µL of DMSO.
-
Controls:
-
100% Activity Control (No Inhibitor): 2 µL DMSO.
-
0% Activity Control (Blank): No enzyme will be added.
-
-
Add Enzyme: Add 98 µL of the trypsin working solution (10 µg/mL) to all wells except the blank wells. Add 98 µL of buffer to the blank wells.
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 100 µL of the 1 mM L-BAPNA working solution to all wells to start the reaction. The final volume in each well is 200 µL.
-
Measure Absorbance: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm every minute for 20 minutes (kinetic mode) at 37°C.
4. Data Analysis & Self-Validation
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Normalize Data: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (V_inhibitor - V_blank) / (V_no_inhibitor - V_blank))
-
Determine IC₅₀: Plot the % Inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Trustworthiness Check: The 100% activity control should show a robust linear increase in absorbance, while the blank should show no significant change. The Z'-factor for the assay should be calculated to ensure it is a high-quality screen (Z' > 0.5 is considered excellent).
Part 4: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be observed when handling 3-Fluorobenzamidine hydrochloride.
-
Safety Precautions: The safety profile of this compound has not been fully evaluated.[1] It is recommended to handle it in a well-ventilated area or fume hood.[6][7] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[1][6] Avoid inhalation of the powder and direct contact with skin and eyes.[1] In case of contact, rinse the affected area immediately with plenty of water.[1]
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place to prevent degradation.[1][7]
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Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[6]
Conclusion
3-Fluorobenzamidine hydrochloride is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery. Its strategically placed fluorine atom provides medicinal chemists with a powerful lever to modulate biological activity and pharmacokinetic properties. By serving as a versatile scaffold for the synthesis of targeted inhibitors, particularly for the serine protease family, it continues to be a compound of high interest in the development of novel therapeutics. A thorough understanding of its properties, applications, and handling requirements is essential for any researcher aiming to unlock its full potential.
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CAS 1009-84-3 MFCD09800957-N-Butyl-6-Chloropyridazin-3-Amine. ChemWhat. [Link]
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4-Fluorobenzamidine Hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
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3-BROMO-4-FLUORO-BENZAMIDINE HYDROCHLORIDE [929884-81-1]. Chemsigma. [Link]
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3-Fluorobenzamide. PubChem, National Center for Biotechnology Information. [Link]
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Safety Data Sheet: Benzamidine hydrochloride monohydrate. Carl ROTH. [Link]
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New fluorobenzamidine exerts antitumor activity against breast cancer in mice via pro-apoptotic activity. PubMed Central, National Center for Biotechnology Information. [Link]
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